N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide
Description
N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a structurally complex small molecule featuring a pyrazolo[4,3-d]pyrimidinone core substituted with a sulfanyl-linked acetamide moiety. Key structural elements include:
- A pyrazolo-pyrimidinone scaffold with ethyl, methyl, and 2-phenylethyl substituents at positions 1, 3, and 6, respectively.
- A thioether bridge (-S-) at position 5, connecting the core to a 2-[(2,3-dimethylphenyl)amino]-2-oxoethyl group.
This compound’s design aligns with pharmacophore strategies targeting enzyme inhibition or receptor modulation, where the sulfanyl and acetamide groups may enhance binding affinity or pharmacokinetic properties .
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2S/c1-5-31-24-23(19(4)29-31)28-26(30(25(24)33)15-14-20-11-7-6-8-12-20)34-16-22(32)27-21-13-9-10-17(2)18(21)3/h6-13H,5,14-16H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAUUSWFSXFWZBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CCC3=CC=CC=C3)SCC(=O)NC4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Core Scaffold Variations
N-Ethyl-2-{[1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methylphenyl)acetamide (Compound A, ) :
- N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (Compound B, ): Replaces the pyrazolo-pyrimidinone core with a benzothieno-pyrimidine scaffold.
Substituent-Driven Pharmacokinetic Modifications
Computational Similarity Analysis
Tanimoto and Dice Coefficients
- Tanimoto coefficients (0.5–0.7 range) and Dice indices are used to quantify structural similarity between the target compound and known inhibitors .
- For example, aglaithioduline () showed ~70% similarity to SAHA (a histone deacetylase inhibitor) using Tanimoto-based fingerprinting. Comparable methods could identify the target compound’s analogues .
Murcko Scaffold Clustering ()
- Compounds sharing the pyrazolo-pyrimidinone Murcko scaffold (e.g., Compound A) form distinct clusters in chemical space networks.
- Edge criteria (Tanimoto ≥0.5) suggest the target compound’s 2-phenylethyl and 2,3-dimethylphenyl groups introduce moderate divergence from analogues .
Bioactivity and Mode of Action
Bioactivity Profiling ()
Docking Affinity Variability ()
- Minor structural changes (e.g., benzyl vs. phenylethyl) significantly alter docking scores due to interactions with binding-pocket residues. The 2-phenylethyl group in the target compound may optimize hydrophobic contacts .
Comparative Data Table
*Inferred based on Murcko scaffold and fingerprint comparisons .
Structure-Activity Relationship (SAR) Insights
- Sulfanyl Linker : Critical for hydrogen bonding or metal coordination in enzyme active sites .
- Acetamide N-Substituents : Bulky groups (e.g., 2,3-dimethylphenyl ) may reduce off-target interactions .
- Phenylethyl vs. Benzyl : Longer alkyl chains (e.g., 2-phenylethyl) enhance membrane permeability but may reduce metabolic stability .
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